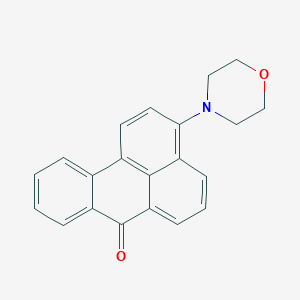

3-Morpholinobenzanthrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylbenzo[b]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-21-16-5-2-1-4-14(16)15-8-9-19(22-10-12-24-13-11-22)17-6-3-7-18(21)20(15)17/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHRHDIPADDOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385630 | |

| Record name | 3-Morpholinobenzanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299927-47-2 | |

| Record name | 3-Morpholinobenzanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Morpholinobenzanthrone from 3-bromobenzanthrone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Morpholinobenzanthrone, a valuable compound in the development of fluorescent probes and functional dyes. The primary synthetic route involves the nucleophilic aromatic substitution of 3-bromobenzanthrone (B182157) with morpholine (B109124). This transformation can be achieved through two principal methods: a transition-metal-free Ullmann-type condensation under thermal conditions and a palladium-catalyzed Buchwald-Hartwig amination. This guide provides a comprehensive overview of both methodologies, including detailed experimental protocols, a comparative summary of reaction parameters, and visual representations of the synthetic pathways.

I. Overview of Synthetic Strategies

The synthesis of this compound from 3-bromobenzanthrone is a C-N cross-coupling reaction. The choice of synthetic route can depend on factors such as desired reaction time, temperature, and catalyst cost.

1. Ullmann-Type Condensation: This classical method relies on the thermal activation of the aryl halide to facilitate nucleophilic substitution by the amine. It is typically performed at elevated temperatures in a high-boiling polar aprotic solvent. While it avoids the use of expensive palladium catalysts, it often requires harsher reaction conditions.

2. Buchwald-Hartwig Amination: This modern approach utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to mediate the C-N bond formation. This method generally proceeds under milder conditions and can offer higher yields and broader substrate scope.

II. Comparative Data of Synthetic Routes

The following table summarizes the key quantitative and qualitative parameters for the synthesis of this compound via Ullmann-type and a representative Buchwald-Hartwig reaction.

| Parameter | Ullmann-Type Condensation (Analogous to Piperidine (B6355638) Derivative) | Buchwald-Hartwig Amination (Representative Conditions) |

| Catalyst | None (Thermal) | Pd₂(dba)₃ / XPhos |

| Base | Excess Morpholine (acts as base) | NaOtBu |

| Solvent | 1-Methyl-2-pyrrolidone (NMP) | Toluene (B28343) |

| Temperature | 120-130 °C[1] | 80-110 °C |

| Reaction Time | 6-7 hours[1] | 4-24 hours |

| Yield | ~48% (for piperidine analog)[1] | 60-95% (typical for this type of reaction) |

| Purification | Column Chromatography[1] | Column Chromatography |

III. Experimental Protocols

A. Ullmann-Type Condensation for the Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 3-(piperidin-1-yl)benzanthrone[1].

Materials:

-

3-bromobenzanthrone

-

Morpholine

-

1-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (for chromatography)

-

Toluene (for chromatography)

-

Silica (B1680970) gel (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzanthrone (1.0 eq), a significant excess of morpholine (e.g., 10-20 eq), and 1-methyl-2-pyrrolidone (NMP) as the solvent.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 6-7 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a mixture of ethanol (B145695) and water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with water, then dry.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of toluene in dichloromethane) to afford pure this compound.

B. Representative Buchwald-Hartwig Amination for the Synthesis of this compound

This is a representative protocol based on general procedures for Buchwald-Hartwig amination.

Materials:

-

3-bromobenzanthrone

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 1-2 mol%), XPhos (e.g., 2-4 mol%), and sodium tert-butoxide (e.g., 1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add 3-bromobenzanthrone (1.0 eq) and anhydrous toluene.

-

Add morpholine (1.2 eq) to the mixture under the inert atmosphere.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

IV. Visualized Synthetic Workflows

Caption: Ullmann-type synthesis of this compound.

Caption: Buchwald-Hartwig amination for this compound.

V. Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzanthrone (B145504) core and the methylene (B1212753) protons of the morpholine ring. For the analogous 3-(piperidin-1-yl)benzanthrone, the piperidine protons appear as broad signals in the range of 1.61-3.05 ppm[1]. Similar shifts would be expected for the morpholine protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the benzanthrone core and the C-N and C-O bonds of the morpholine moiety.

-

Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.

VI. Conclusion

The synthesis of this compound from 3-bromobenzanthrone can be effectively achieved via either a thermal Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig amination. The choice of method will depend on the specific requirements of the laboratory, including available equipment, budget for catalysts, and desired reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important fluorophore.

References

Photophysical Properties of 3-Morpholinobenzanthrone in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 3-Morpholinobenzanthrone, a fluorescent molecule of significant interest in the development of optical probes and sensors. The solvatochromic behavior of this compound, characterized by changes in its absorption and emission spectra in response to the polarity of its environment, makes it a versatile tool for studying molecular interactions and for applications in cellular imaging and drug delivery.

Core Photophysical Characteristics

This compound exhibits pronounced positive solvatochromism, a phenomenon attributed to intramolecular charge transfer (ICT) from the electron-donating morpholine (B109124) group to the electron-withdrawing benzanthrone (B145504) core. Upon photoexcitation, the molecule transitions to an excited state with a larger dipole moment. In polar solvents, this excited state is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission spectrum. This results in a significant increase in the Stokes shift, the difference between the absorption and emission maxima, with increasing solvent polarity.

The photophysical properties of 3-heterylamino-substituted benzanthrones, including morpholine derivatives, are significantly influenced by the nature of the substituent at the 3-position of the aromatic system. This is due to the formation of an ICT state between the electron-donating substituent and the electron-withdrawing carbonyl group, which leads to a substantial redistribution of charge upon excitation and results in marked fluorosolvatochromism. The introduction of a nitro group at the 9-position can further modulate these properties by enhancing the electron-withdrawing character of the benzanthrone core.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of this compound and its 9-nitro derivative in a range of organic solvents with varying polarities.

Table 1: Photophysical Properties of 3-Morpholino-9-nitrobenzanthrone in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) |

| Toluene | 495 | 580 | 2988 |

| Chloroform | 505 | 605 | 3300 |

| Ethyl Acetate | 498 | 608 | 3634 |

| Dichloromethane | 504 | 615 | 3608 |

| Acetone | 498 | 620 | 3968 |

| Acetonitrile | 495 | 625 | 4200 |

| Dimethyl Sulfoxide | 508 | 640 | 3986 |

| Ethanol | 502 | 635 | 4178 |

Data extracted from a study on 3-morpholino-9-nitrobenzanthrone, a closely related derivative.

Table 2: Comparative Photophysical Data of Nitrated and Non-Nitrated 3-Heterylamino-Benzanthrones

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) |

| 3-Piperidinobenzanthrone | Benzene | 480 | 550 | 2673 |

| Toluene | 483 | 557 | 2789 | |

| Chloroform | 490 | 580 | 3215 | |

| Ethyl Acetate | 485 | 580 | 3448 | |

| Dichloromethane | 490 | 588 | 3436 | |

| Acetonitrile | 484 | 598 | 3940 | |

| Dimethyl Sulfoxide | 492 | 610 | 3864 | |

| 9-Nitro-3-piperidinobenzanthrone | Benzene | 465 | 572 | 3969 |

| Toluene | 467 | 578 | 4032 | |

| Chloroform | 475 | 595 | 4210 | |

| Ethyl Acetate | 468 | 598 | 4539 | |

| Dichloromethane | 473 | 604 | 4514 | |

| Acetonitrile | 467 | 615 | 4982 | |

| Dimethyl Sulfoxide | 478 | 630 | 4897 |

This table provides a comparison with a closely related piperidine (B6355638) derivative to illustrate the effect of the nitro group.[1]

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of standardized spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λabs) of the compound in different solvents.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a range of spectroscopic grade solvents (e.g., hexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, DMSO, ethanol) at a concentration of approximately 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the respective pure solvent to serve as a blank.

-

Record the baseline by scanning across the desired wavelength range (typically 300-700 nm).

-

Replace the blank with the sample solution and record the absorption spectrum.

-

The wavelength at which the highest absorbance is recorded is the λabs.

-

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λem) and the Stokes shift.

Methodology:

-

Sample Preparation: Use the same solutions prepared for the absorption spectroscopy. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range starting from ~20 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.

-

The wavelength corresponding to the peak of the emission spectrum is the λem.

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima: Δν (cm⁻¹) = (1/λabs - 1/λem) x 10⁷.

-

Fluorescence Quantum Yield (Φf) Determination (Comparative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

-

Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

-

Measurement:

-

Record the absorption and fluorescence emission spectra for each solution.

-

Integrate the area under the emission curve for each spectrum.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

Fluorescence Lifetime (τf) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Measurement:

-

The sample is excited by the pulsed laser source.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.

-

A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τf).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of experiments for characterizing the photophysical properties of this compound and the fundamental electronic transitions involved.

References

Unveiling the Photophysical intricacies of 3-Morpholinobenzanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 3-Morpholinobenzanthrone, focusing on its quantum yield and fluorescence lifetime. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields where fluorescent probes are pivotal, including but not limited to, cellular imaging, sensing, and drug discovery.

Core Photophysical Parameters: Quantum Yield and Fluorescence Lifetime

The utility of a fluorophore is fundamentally defined by its fluorescence quantum yield (Φf) and fluorescence lifetime (τ). The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[1] A high quantum yield is often a desirable characteristic for fluorescent probes, indicating a brighter signal. The fluorescence lifetime, on the other hand, is the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission. This parameter is sensitive to the local molecular environment and can provide valuable insights into molecular interactions.[2][3]

The following tables outline the typical data structure for reporting quantum yield and fluorescence lifetime, which would be populated through the experimental protocols described in the subsequent sections.

Table 1: Quantum Yield of this compound in Various Solvents

| Solvent | Refractive Index (η) | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity | Known Quantum Yield of Standard | Calculated Quantum Yield (Φf) |

| Toluene | 1.496 | Data to be determined | Data to be determined | e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) | Calculated value |

| Dichloromethane | 1.424 | Data to be determined | Data to be determined | e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) | Calculated value |

| Acetonitrile | 1.344 | Data to be determined | Data to be determined | e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) | Calculated value |

| Ethanol | 1.361 | Data to be determined | Data to be determined | e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) | Calculated value |

Table 2: Fluorescence Lifetime of this compound in Various Solvents

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Decay Components (τ₁, τ₂, ...) | Amplitudes (α₁, α₂, ...) | Average Lifetime (τ_avg) (ns) | Chi-squared (χ²) |

| Toluene | e.g., 450 | e.g., 550 | Data to be determined | Data to be determined | Calculated value | Value indicating goodness of fit |

| Dichloromethane | e.g., 450 | e.g., 580 | Data to be determined | Data to be determined | Calculated value | Value indicating goodness of fit |

| Acetonitrile | e.g., 450 | e.g., 600 | Data to be determined | Data to be determined | Calculated value | Value indicating goodness of fit |

| Ethanol | e.g., 450 | e.g., 610 | Data to be determined | Data to be determined | Calculated value | Value indicating goodness of fit |

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires meticulous experimental design and execution. The following sections detail the standard methodologies.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method, is a widely used technique for determining fluorescence quantum yield.[6] It involves comparing the fluorescence properties of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.[6][7]

Materials and Instrumentation:

-

Spectroscopic grade solvents[8]

-

This compound (sample)

-

Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate, Rhodamine 6G)[9]

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a corrected emission spectrum feature[7]

-

1 cm path length quartz cuvettes

Procedure:

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Measure the fluorescence emission spectrum for each solution of the sample and the standard. Ensure the entire emission band is recorded.

-

Measure the emission spectrum of a solvent blank and subtract it from each of the sample and standard spectra.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected fluorescence spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Perform a linear regression for both data sets to obtain the gradients (slopes) of the lines.

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φₓ) is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.

-

Determination of Fluorescence Lifetime

Fluorescence lifetime can be measured using time-domain or frequency-domain techniques.[3] Time-Correlated Single Photon Counting (TCSPC) is a common and robust time-domain method.[10][11]

Materials and Instrumentation:

-

Spectroscopic grade solvents

-

This compound solution (absorbance < 0.1)[10]

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

High-speed detector (e.g., photomultiplier tube - PMT, or microchannel plate - MCP)

-

TCSPC electronics module

-

Scattering solution for Instrument Response Function (IRF) measurement (e.g., ludox or a dilute non-fluorescent scattering suspension)[2]

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Set the appropriate excitation and emission wavelengths.

-

Acquire the fluorescence decay data. The time window for data acquisition should be 5-6 times longer than the expected lifetime of the sample.[2] The photon counting rate should be kept low (typically <5% of the laser repetition rate) to avoid pile-up effects.[10]

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a multi-exponential decay model: I(t) = Σ αᵢ * exp(-t / τᵢ) Where I(t) is the intensity at time t, αᵢ is the amplitude of the i-th component, and τᵢ is the lifetime of the i-th component.

-

The goodness of the fit is typically evaluated by the chi-squared (χ²) value.

-

Factors Influencing Photophysical Properties

The quantum yield and fluorescence lifetime of this compound are not intrinsic constants but are highly dependent on the molecular environment.

Solvent Polarity

As mentioned, benzanthrone (B145504) derivatives with electron-donating groups at the 3-position often exhibit strong solvatochromism due to an intramolecular charge transfer (ICT) character of the excited state.[4] For this compound, it is anticipated that:

-

Emission Wavelength: An increase in solvent polarity will likely lead to a red-shift (shift to longer wavelengths) in the fluorescence emission spectrum.

-

Quantum Yield: The quantum yield may decrease in more polar solvents due to the stabilization of the charge-separated excited state, which can enhance non-radiative decay pathways.[12]

-

Fluorescence Lifetime: The fluorescence lifetime may also be affected by solvent polarity, often decreasing in more polar environments.[13]

Intermolecular Interactions

Specific interactions with solvent molecules, such as hydrogen bonding, can also significantly influence the photophysical properties. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the carbonyl group and the morpholino nitrogen of the benzanthrone derivative, which can alter the energy levels of the ground and excited states and affect the rates of radiative and non-radiative decay.[14]

Conclusion

This technical guide has provided a detailed framework for understanding and experimentally determining the quantum yield and fluorescence lifetime of this compound. While specific quantitative data for this compound remains to be published, the provided protocols and the discussion of influencing factors offer a solid foundation for researchers to characterize this and similar fluorescent molecules. The interplay between the molecular structure of this compound and its environment is key to unlocking its full potential as a fluorescent probe in various scientific and biomedical applications.

References

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 荧光寿命测量 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. leica-microsystems.com [leica-microsystems.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Characterization of 3-Morpholinobenzanthrone and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 3-Morpholinobenzanthrone and its derivatives. The document details experimental protocols for their characterization and explores their potential mechanisms of action, with a focus on their impact on cellular signaling pathways. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz.

Introduction

Benzanthrone (B145504) and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest due to their unique photophysical properties and potential applications in medicinal chemistry. Among these, 3-aminobenzanthrone (B1253024) derivatives, including this compound, are being explored for their biological activities. The morpholine (B109124) moiety is a common functional group in many bioactive compounds, often improving pharmacokinetic properties. Understanding the detailed characterization of these molecules is crucial for their development as potential therapeutic agents.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives typically involves the nucleophilic substitution of a leaving group, such as a halogen, at the 3-position of the benzanthrone core with morpholine or its derivatives. The reaction conditions can be tailored to introduce various substituents on the benzanthrone ring, leading to a diverse library of compounds with potentially different physicochemical and biological properties.

General Synthesis

A general method for synthesizing 3-heterylamino-substituted 9-nitrobenzanthrone derivatives involves heating 3-bromo-9-nitrobenzanthrone with the corresponding heterocyclic amine in a suitable solvent like 1-methyl-2-pyrrolidone.[1] The presence of a nitro group can facilitate the reaction by increasing the electrophilicity of the carbon atom at the 3-position.[1]

Physicochemical Data

The physicochemical properties of this compound and its derivatives are crucial for understanding their behavior in biological systems. These properties include solubility, fluorescence, and spectral characteristics.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Reference |

| This compound | C21H17NO2 | 327.37 | Not Reported | 483 | 653 | Methanol | [2] |

| 3-Morpholino-9-nitro-7H-benzo[de]anthracen-7-one | C21H16N2O4 | 372.37 | 229-230 | 450-480 (range in various solvents) | 570-660 (range in various solvents) | Various | [1] |

| 3-(Piperidin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | C22H18N2O3 | 358.39 | 215-217 | 450-480 (range in various solvents) | 570-660 (range in various solvents) | Various | [1] |

| 3-(4-Methylpiperazin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | C22H19N3O3 | 389.41 | 271-273 | 450-480 (range in various solvents) | 570-660 (range in various solvents) | Various | [1] |

Table 2: Spectroscopic Data of Representative 3-Aminobenzanthrone Derivatives

| Compound | 1H NMR (δ, ppm) in CDCl3 | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) | Reference |

| 3-(Piperidin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | 9.19 (d, 1H), 8.75 (d, 1H), 8.55 (d, 1H), 8.39 (d, 1H), 8.38 (d, 1H), 8.30 (d, 1H), 7.76 (t, 1H), 7.21 (d, 1H), 3.98 (t, 4H), 3.21 (t, 4H) | Not Reported | [M+H]+ found 359.1381 | [1] |

| 3-(4-Methylpiperazin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | 9.14 (d, 1H), 8.72 (dd, 1H), 8.51 (dd, 1H), 8.34 (dd, 1H), 8.31 (d, 1H), 8.23 (d, 1H), 7.73 (dd, 1H), 7.18 (d, 1H), 3.24 (t, 4H), 2.71 (brs, 4H), 2.40 (s, 3H) | Not Reported | [M+H]+ found 390.1550 | [1] |

| Heterocyclic Schiff Bases of 3-Aminobenzanthrone | Aromatic protons: 6.20-9.00 (m), Azomethine proton: 8.55-8.95 (s) | Carbonyl: 182-190, Aromatic: 110-150 | Molecular ion detected for most derivatives. | [3] |

Biological Activities and Mechanism of Action

While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, 3-aminobenzanthrone (3-ABA), and its parent compound, 3-nitrobenzanthrone (B100140) (3-NBA), provides significant insights into their potential biological effects. These compounds have been shown to induce DNA damage and modulate key cellular signaling pathways.[2][4]

Effects on Cell Signaling Pathways

Studies on 3-NBA and 3-ABA have demonstrated their ability to influence critical signaling cascades involved in cell survival, proliferation, and apoptosis.[2]

-

MAPK Pathway: Both 3-NBA and 3-ABA have been shown to increase the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK.[2][4] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, and its dysregulation is often associated with cancer.

-

Akt Pathway: Treatment with 3-NBA leads to the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that promotes cell survival and inhibits apoptosis.[2][4]

-

p53 and Apoptosis: 3-NBA treatment has been observed to cause an accumulation of the tumor suppressor protein p53 in the nucleus and the translocation of Bax, a pro-apoptotic protein, to the mitochondria.[2][4] This suggests the induction of p53-dependent apoptosis.

-

NF-κB Pathway: 3-NBA can lead to the degradation of IκB-α, which suggests the activation of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.[2][4] 3-ABA has also been shown to increase the release of IL-6, a process that can be inhibited by NF-κB inhibitors.[2][4]

The following diagram illustrates the potential signaling pathways affected by 3-aminobenzanthrone derivatives.

Cytotoxicity and Anticancer Potential

The modulation of critical signaling pathways by 3-aminobenzanthrone derivatives suggests their potential as anticancer agents. The induction of apoptosis and effects on cell cycle progression are key mechanisms through which many chemotherapeutic drugs exert their effects. Further studies on this compound and its derivatives are warranted to explore their specific cytotoxic profiles against various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Synthesis of 3-Heterylamino-Substituted 9-Nitrobenzanthrones[1]

-

Reaction Setup: In a 25 mL round-bottom flask, combine 3-bromo-9-nitrobenzanthrone (0.3 g, 0.8 mmol), the corresponding heterocyclic amine (e.g., morpholine, 0.5 g), and 1-methyl-2-pyrrolidone (5 mL).

-

Heating: Heat the reaction mixture at 90-100 °C for 2-3 hours.

-

Precipitation: After cooling, add a mixture of ethanol (B145695) (5 mL) and water (10 mL) to precipitate the product.

-

Filtration and Drying: Filter the precipitate and dry it thoroughly.

-

Purification: Dissolve the resulting solid in dichloromethane (B109758) and purify using column chromatography on silica (B1680970) gel (40/100 mesh) with toluene (B28343) as the eluent.

Physicochemical Characterization

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent such as CDCl3. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[1]

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap) to confirm the molecular weight and elemental composition of the synthesized compounds.[1]

-

UV-Visible and Fluorescence Spectroscopy: Absorption and emission spectra are recorded in various solvents of different polarities using a spectrophotometer and a spectrofluorometer, respectively.[1]

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction analysis can be grown by slow evaporation of a solution of the compound in an appropriate solvent (e.g., dichloromethane). The crystal structure is then determined using a single-crystal X-ray diffractometer.[1]

The general workflow for synthesis and characterization is depicted below.

Biological Evaluation: Cytotoxicity Assay (MTT Assay)[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound and its derivatives represent a promising class of compounds with interesting photophysical properties and potential biological activities. The insights gained from the closely related 3-aminobenzanthrone suggest that these compounds may exert their effects by modulating key cellular signaling pathways, including the MAPK and Akt pathways, and by inducing apoptosis. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of these compounds, which will be essential for advancing their development in the fields of medicinal chemistry and drug discovery. Further research is needed to fully elucidate the specific mechanisms of action of this compound derivatives and to explore their therapeutic potential.

References

- 1. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives [mdpi.com]

- 2. 3-Nitrobenzanthrone and 3-aminobenzanthrone induce DNA damage and cell signalling in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Unveiling Molecular Interactions: A Technical Guide to the Solvatochromic Shift Analysis of 3-Morpholinobenzanthrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic shift analysis of 3-Morpholinobenzanthrone, a fluorescent molecule with potential applications in probing microenvironments within biological systems and materials. Understanding how the solvent environment influences the photophysical properties of this compound is crucial for its effective application as a sensor or probe. This document details the experimental protocols, presents quantitative data, and visualizes the underlying principles and workflows.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the chromophore. For this compound, an intramolecular charge transfer (ICT) character is expected upon excitation, where the electron density shifts from the morpholino donor group to the benzanthrone (B145504) acceptor moiety. This leads to a larger dipole moment in the excited state (µ_e) compared to the ground state (µ_g).

In polar solvents, the larger dipole moment of the excited state is better stabilized than the ground state, leading to a reduction in the energy gap between the two states. This results in a bathochromic (red) shift in the emission spectrum. Conversely, in non-polar solvents, the energy gap is larger, causing a hypsochromic (blue) shift. The analysis of these shifts provides valuable insights into the nature of the excited state and the interactions between the solute and solvent molecules.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The general protocol involves the reaction of 3-bromobenzanthrone (B182157) with morpholine (B109124).

Experimental Protocol: Synthesis of this compound

Materials:

-

3-bromobenzanthrone

-

Morpholine

-

1-Methyl-2-pyrrolidone (NMP) as solvent

-

Water

-

Dichloromethane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-bromobenzanthrone in 1-methyl-2-pyrrolidone.

-

Add an excess of morpholine to the solution.

-

Heat the reaction mixture at a temperature range of 120-130 °C for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Precipitate the product by adding a mixture of ethanol and water.

-

Filter the precipitate, wash with water, and dry.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of toluene and dichloromethane, to yield pure this compound.

Solvatochromic Data of 3-Amino-Substituted Benzanthrones

Table 1: Photophysical Data of a Representative 3-Amino-Substituted Benzanthrone in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 435 | 531 | 4498 |

| Toluene | 2.38 | 1.497 | 445 | 550 | 4488 |

| Dichloromethane | 8.93 | 1.424 | 455 | 585 | 4785 |

| Acetone | 20.7 | 1.359 | 450 | 595 | 5281 |

| Acetonitrile | 37.5 | 1.344 | 452 | 610 | 5698 |

| Ethanol | 24.5 | 1.361 | 458 | 625 | 5898 |

| Dimethylformamide | 36.7 | 1.431 | 460 | 661 | 6523 |

Note: The data in this table is representative of 3-amino-substituted benzanthrones and serves as an illustrative example for the expected behavior of this compound.

Experimental Protocol for Solvatochromic Analysis

Materials:

-

Synthesized this compound

-

A series of spectroscopic grade solvents of varying polarity (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, dimethylformamide)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., dichloromethane).

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to the solvent in a cuvette. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the sample in each solvent using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum of the sample in each solvent using a fluorometer. The excitation wavelength should be set at the λ_abs for that solvent. Determine the wavelength of maximum emission (λ_em).

-

Data Analysis: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν = (1/λ_abs - 1/λ_em) * 10⁷

Theoretical Analysis of Solvatochromic Shifts

The observed solvatochromic shifts can be analyzed using theoretical models to extract information about the change in dipole moment upon excitation. The two most common models are the Lippert-Mataga and Kamlet-Taft analyses.

Lippert-Mataga Analysis

The Lippert-Mataga equation relates the Stokes shift to the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n). The equation is given by:

Δν = (2(µ_e - µ_g)² / (hca³)) * f(ε, n) + constant

where:

-

µ_e and µ_g are the excited and ground state dipole moments, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute.

-

f(ε, n) is the solvent polarity function, also known as the orientation polarizability, calculated as: f(ε, n) = (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1)

A plot of the Stokes shift (Δν) versus the orientation polarizability (f(ε, n)) should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation (µ_e - µ_g)².

Kamlet-Taft Analysis

The Kamlet-Taft approach is a multi-parameter model that separates the solvent's polarity/polarizability effects from specific hydrogen bonding interactions. The general form of the Kamlet-Taft equation is:

ν = ν₀ + sπ* + aα + bβ

where:

-

ν is the wavenumber of the absorption or emission maximum.

-

ν₀ is the wavenumber in a reference solvent.

-

π* is a measure of the solvent's dipolarity/polarizability.

-

α is a measure of the solvent's hydrogen bond donating (HBD) ability.

-

β is a measure of the solvent's hydrogen bond accepting (HBA) ability.

-

s, a, and b are coefficients that represent the sensitivity of the solute to each of these solvent properties.

By performing a multiple linear regression of the absorption or emission wavenumbers against the Kamlet-Taft parameters for a range of solvents, the contributions of general polarity and specific hydrogen bonding interactions to the solvatochromic shift can be quantified.

Table 2: Kamlet-Taft Solvent Parameters for Common Solvents

| Solvent | π* | α | β |

| n-Hexane | -0.081 | 0.00 | 0.00 |

| Toluene | 0.54 | 0.00 | 0.11 |

| Dichloromethane | 0.82 | 0.30 | 0.00 |

| Acetone | 0.71 | 0.08 | 0.48 |

| Acetonitrile | 0.75 | 0.19 | 0.31 |

| Ethanol | 0.54 | 0.83 | 0.77 |

| Dimethylformamide | 0.88 | 0.00 | 0.69 |

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the solvatochromic shift analysis of this compound.

Caption: Conceptual diagram of solvatochromism.

Caption: Experimental workflow for solvatochromic analysis.

Caption: A representative Lippert-Mataga plot.

Conclusion

The solvatochromic shift analysis of this compound is a powerful tool for understanding its photophysical properties and its interactions with the surrounding environment. By systematically studying the absorption and emission spectra in a range of solvents and applying theoretical models like the Lippert-Mataga and Kamlet-Taft equations, researchers can gain valuable insights into the change in dipole moment upon excitation and the specific solvent effects that govern the observed spectral shifts. This knowledge is essential for the rational design and application of this compound and similar fluorescent probes in various scientific and technological fields, including drug development, materials science, and cellular imaging.

Intramolecular Charge Transfer (ICT) in 3-Morpholinobenzanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intramolecular charge transfer (ICT) phenomenon in 3-Morpholinobenzanthrone, a fluorescent molecule with significant potential in various scientific and biomedical applications. This document details the photophysical properties, synthesis, and theoretical underpinning of its ICT characteristics, offering a valuable resource for researchers in chemistry, materials science, and drug development.

Core Concepts: Intramolecular Charge Transfer in this compound

This compound is a donor-π-acceptor (D-π-A) type molecule. The morpholine (B109124) group acts as an electron donor (D), the benzanthrone (B145504) core serves as the π-bridge and electron acceptor (A), and the carbonyl group within the benzanthrone moiety further enhances its electron-accepting nature.

Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating morpholine moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly distributed over the electron-accepting benzanthrone core. This light-induced redistribution of electron density is known as intramolecular charge transfer (ICT).

The ICT state is highly sensitive to the polarity of its surrounding environment. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. This pronounced solvatochromism is a hallmark of molecules exhibiting efficient ICT and is a key property for their application as environmental sensors and biological probes.[1][2][3]

Data Presentation: Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment. While specific experimental data for this compound is found in detailed studies, the following table summarizes representative data for 3-substituted benzanthrone derivatives in various solvents to illustrate the typical solvatochromic effects. The data highlights the trend of red-shifted emission and changes in quantum yield and fluorescence lifetime with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| n-Hexane | 1.88 | ~420 | ~500 | ~4000 | High | ~4.0 |

| Toluene (B28343) | 2.38 | ~425 | ~520 | ~4500 | Moderate | ~3.5 |

| Chloroform | 4.81 | ~430 | ~540 | ~4800 | Moderate | ~3.0 |

| Ethyl Acetate | 6.02 | ~435 | ~555 | ~5000 | Moderate-Low | ~2.5 |

| Acetone | 20.7 | ~440 | ~570 | ~5200 | Low | ~2.0 |

| Ethanol (B145695) | 24.55 | ~445 | ~590 | ~5500 | Low | ~1.5 |

| Acetonitrile | 37.5 | ~440 | ~585 | ~5400 | Low | ~1.8 |

| DMSO | 46.7 | ~450 | ~600 | ~5600 | Very Low | ~1.0 |

Note: The data presented are representative values for 3-substituted benzanthrone derivatives and are intended to illustrate the general trends. For precise data on this compound, readers are referred to specialized literature such as "Influence of nitro group on solvatochromism, nonlinear optical properties of this compound: Experimental and theoretical study."[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 3-bromobenzanthrone (B182157) with morpholine.[4]

Materials:

-

3-bromobenzanthrone

-

Morpholine

-

1-methyl-2-pyrrolidone (NMP) or other suitable high-boiling point solvent

-

Ethanol

-

Water

-

Dichloromethane

-

Toluene

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, a mixture of 3-bromobenzanthrone (1 equivalent) and an excess of morpholine (e.g., 5-10 equivalents) is prepared in a high-boiling point solvent such as 1-methyl-2-pyrrolidone.

-

The reaction mixture is heated to a temperature of 90-120 °C and stirred for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

A mixture of ethanol and water is added to the cooled reaction mixture to precipitate the crude product.

-

The precipitate is collected by filtration and washed with water and ethanol.

-

The crude product is then dried.

-

Purification is achieved by column chromatography on silica gel using a suitable eluent system, such as a gradient of toluene and dichloromethane, to yield pure this compound.

Photophysical Measurements

Instrumentation:

-

UV-Vis Spectrophotometer (e.g., SPECORD® 80)

-

Spectrofluorometer (e.g., FLSP920)

-

Quartz cuvettes (1 cm path length)

Procedure for Absorption and Emission Spectra:

-

Solutions of this compound are prepared in various spectroscopic grade solvents at a concentration of approximately 1 x 10⁻⁵ M.

-

Absorption spectra are recorded using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

-

Fluorescence emission spectra are recorded using the spectrofluorometer. The excitation wavelength is set at the absorption maximum (λ_abs) determined from the absorption spectrum. The emission is scanned over a longer wavelength range (e.g., 450-800 nm).

Procedure for Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method):

-

A well-characterized fluorescence standard with a known quantum yield in a specific solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54) is used.

-

A series of solutions of both the standard and the this compound sample are prepared at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for all solutions.

-

A plot of integrated fluorescence intensity versus absorbance is created for both the standard and the sample. The gradients of these plots are determined.

-

The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent.

Computational Analysis

Software:

-

Gaussian, ORCA, or similar quantum chemistry software package.

Methodology:

-

Ground State Geometry Optimization: The molecular geometry of this compound is optimized in the ground state using Density Functional Theory (DFT), often with the B3LYP functional and a 6-311+G(d,p) basis set.[5]

-

Excited State Calculations: The properties of the excited states are investigated using Time-Dependent DFT (TD-DFT) at the optimized ground-state geometry. This allows for the calculation of vertical excitation energies, which correspond to the absorption maxima.

-

Solvent Effects: The influence of different solvents is modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Analysis of Molecular Orbitals: The HOMO and LUMO are visualized to confirm the charge transfer character of the electronic transitions. Natural Bond Orbital (NBO) analysis can also be performed to quantify the charge distribution in the ground and excited states.

Visualization of the ICT Process

The intramolecular charge transfer process can be visualized through a simplified energy level diagram and the representation of the molecular orbitals involved.

Applications and Future Directions

The pronounced solvatochromism and sensitivity to the local environment make this compound and its derivatives highly promising candidates for a variety of applications:

-

Fluorescent Probes: For sensing microenvironmental changes, such as polarity and viscosity, in biological systems.

-

Bioimaging: As fluorescent labels for cells and tissues in microscopy.

-

Materials Science: As components in the development of smart materials and optical sensors.

-

Drug Development: As environmentally sensitive fluorophores to study drug-biomolecule interactions.

Future research will likely focus on the fine-tuning of the photophysical properties of this compound through targeted chemical modifications to enhance its performance in specific applications, such as improving quantum yields in aqueous environments for biological applications and enhancing two-photon absorption cross-sections for deep-tissue imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives [mdpi.com]

- 4. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-Morpholinobenzanthrone CAS number and chemical properties

An In-depth Technical Guide to 3-Morpholinobenzanthrone

Introduction

This compound is a fluorescent dye belonging to the benzanthrone (B145504) class of compounds. Its chemical structure incorporates a morpholine (B109124) moiety attached to the benzanthrone core, which imparts specific spectroscopic and chemical properties. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and known applications, tailored for researchers and professionals in chemical and biomedical fields. The molecule is noted for its utility as a fluorescent probe, particularly in the study of cell membranes.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, application in experimental setups, and for the development of derivatives.

| Property | Value |

| CAS Number | 299927-47-2[1][2] |

| Molecular Formula | C₂₁H₁₇NO₂ |

| Molecular Weight | 315.4 g/mol [2] |

| Appearance | Dark red powder[1] |

| Solubility | Soluble in DMSO, ethanol (B145695), methanol[1] |

Spectroscopic Properties

The fluorescence of this compound is a key characteristic, making it valuable for various detection and imaging applications. Its solvatochromic properties, where the emission spectrum is sensitive to the polarity of the solvent, are also a notable feature.[3]

| Spectroscopic Property | Wavelength (nm) | Conditions |

| Excitation Maximum (λex) | 439 | In dimethyl sulfide[1] |

| Emission Maximum (λem) | 632 | In dimethyl sulfide[1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves the nucleophilic substitution of a halogenated benzanthrone precursor. The protocols provided are based on established methods for analogous compounds.[3]

Synthesis of this compound

The synthesis is achieved via a nucleophilic aromatic substitution reaction. A common precursor, 3-bromobenzanthrone (B182157), is reacted with morpholine. The electron-withdrawing nature of the benzanthrone core facilitates the displacement of the bromine atom by the morpholine nucleophile.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: In a 25 mL round-bottom flask, combine 3-bromobenzanthrone (1 equivalent) and morpholine (excess, e.g., 6 equivalents).

-

Solvent Addition: Add 1-methyl-2-pyrrolidone as the solvent to the flask.

-

Heating: Heat the reaction mixture to between 90–100 °C for 2–3 hours.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Precipitation: After cooling the mixture to room temperature, add a mixture of ethanol and water to precipitate the crude product.[3]

-

Filtration: Filter the precipitate and dry it thoroughly.

-

Purification: Dissolve the resulting solid in a suitable solvent like dichloromethane (B109758) and purify it using column chromatography on silica (B1680970) gel.[3]

Characterization Methods

To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: The ¹H NMR spectrum is expected to show characteristic signals for the morpholine protons (typically triplets around 3.2 ppm and 3.9 ppm) and complex aromatic signals for the benzanthrone core.[3] The integration of these signals should correspond to the number of protons in the structure.[2]

Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent (e.g., dichloromethane or toluene).[3]

-

Data Collection: Perform X-ray diffraction analysis on a suitable single crystal.

-

Structure Elucidation: The resulting data can be used to determine the precise three-dimensional molecular structure, including bond lengths, angles, and crystal packing information.[3]

Biological Significance and Applications

While research into the specific biological activities of this compound is ongoing, its utility as a fluorescent probe is established. The broader classes of benzanthrones and benzophenones, to which it belongs, are known for a wide range of biological effects.

-

Fluorescent Probe: this compound has been utilized to characterize structural and functional changes in cell membranes.[1] Its fluorescence properties can report on the local environment, making it a sensitive tool for detecting pathological changes at the cellular level.[1]

-

Potential Bioactivities: The benzophenone (B1666685) and benzanthrone scaffolds are present in numerous natural and synthetic compounds that exhibit significant biological activities, including antifungal, antimicrobial, antioxidant, antiviral, and cytotoxic properties.[4][5] Some 3-aminobenzophenone (B1265706) derivatives have been investigated as potent antimitotic agents that inhibit tubulin polymerization.[6]

Caption: Relationship between structure, properties, and applications.

Conclusion

This compound is a specialized fluorescent compound with established utility in biophysical research. Its synthesis is achievable through standard organic chemistry techniques, and its well-defined spectroscopic properties make it a valuable tool. The broader biological potential of the benzanthrone chemical family suggests that this compound and its derivatives may warrant further investigation for applications in drug development and medicinal chemistry.

References

- 1. This compound - CAS-Number 299927-47-2 - Order from Chemodex [chemodex.com]

- 2. This compound | 299927-47-2 | Benchchem [benchchem.com]

- 3. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives [mdpi.com]

- 4. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties and Molecular Structure of 3-Morpholinobenzanthrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and molecular structure of 3-Morpholinobenzanthrone, a fluorescent dye belonging to the benzanthrone (B145504) class of compounds. This document details the synthesis, photophysical characteristics, and structural aspects of this molecule, offering valuable data and methodologies for researchers in chemistry, materials science, and drug development.

Molecular Structure and Identification

This compound is a derivative of the polycyclic aromatic ketone 7H-benzo[de]anthracen-7-one, commonly known as benzanthrone. The morpholine (B109124) moiety is substituted at the C-3 position of the benzanthrone core, which significantly influences its electronic and spectral properties.

IUPAC Name: 3-(morpholin-4-yl)-7H-benzo[de]anthracen-7-one

Chemical Formula: C₂₁H₁₇NO₂

Molecular Weight: 327.37 g/mol

CAS Number: Not available. The parent compound, 7H-benzo[de]anthracen-7-one, has the CAS number 82-05-3.[1][2]

Spectral Properties

The introduction of the electron-donating morpholine group at the 3-position of the benzanthrone core, which acts as an electron-acceptor, results in a molecule with significant intramolecular charge transfer (ICT) character. This ICT is the primary determinant of its photophysical properties, leading to a pronounced sensitivity of its absorption and emission spectra to the polarity of the solvent (solvatochromism).

Data Presentation

The following tables summarize the key spectral data for this compound and its 9-nitro derivative in various organic solvents. The data for the nitro-derivative is included for comparison, illustrating the effect of an additional electron-withdrawing group on the spectral properties.

Table 1: Spectral Properties of this compound in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Molar Absorptivity (log ε) | Fluorescence Quantum Yield (ΦF) |

| Benzene | 490 | 572 | 2883 | Data not available | Data not available |

| Chloroform | 499 | 600 | 3389 | Data not available | Data not available |

| Ethyl Acetate (B1210297) | 493 | 597 | 3582 | Data not available | Data not available |

| Acetone | 494 | 609 | 3894 | Data not available | Data not available |

| Ethanol (B145695) | 498 | 622 | 4099 | Data not available | Data not available |

| Dimethylformamide (DMF) | 503 | 625 | 3968 | Data not available | Data not available |

| Dimethyl sulfoxide (B87167) (DMSO) | 502 | 632 | 4173 | Data not available | Data not available |

Table 2: Spectral Properties of 3-Morpholino-9-nitrobenzanthrone in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Molar Absorptivity (log ε) |

| Benzene | 468 | 572 | 3855 | 4.15 |

| Chloroform | 473 | 586 | 3986 | 4.11 |

| Ethyl Acetate | 470 | 591 | 4253 | 4.14 |

| Acetone | 472 | 603 | 4531 | 4.13 |

| Ethanol | 474 | 611 | 4668 | 4.16 |

| Dimethylformamide (DMF) | 480 | 621 | 4700 | 4.16 |

| Dimethyl sulfoxide (DMSO) | 479 | 628 | 4851 | 4.18 |

Data extracted from Małeckis, A., et al. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules, 28(13), 5171.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction between 3-bromobenzanthrone (B182157) and morpholine. A general procedure, adapted from the synthesis of similar 3-amino-substituted benzanthrones, is provided below.[4]

Materials:

-

3-bromobenzanthrone

-

Morpholine

-

1-methyl-2-pyrrolidone (NMP) or another suitable high-boiling point solvent

-

Ethanol

-

Deionized water

-

Silica (B1680970) gel for column chromatography

-

Appropriate eluents for chromatography (e.g., toluene, toluene/ethyl acetate mixtures)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzanthrone (1 equivalent) and an excess of morpholine (e.g., 5-10 equivalents).

-

Add a suitable volume of 1-methyl-2-pyrrolidone (NMP) to dissolve the reactants.

-

Heat the reaction mixture to 120-130°C and maintain this temperature with stirring for 6-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitate the product by adding a mixture of ethanol and water.

-

Filter the resulting solid, wash it with water, and dry it under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure this compound.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Spectroscopic Characterization

This protocol outlines the determination of the absorption spectrum and molar absorptivity of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvents (e.g., benzene, chloroform, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁵ M, 2 x 10⁻⁵ M, 5 x 10⁻⁵ M) in the same solvent.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample and reference holders and record a baseline spectrum over the desired wavelength range (e.g., 300-700 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute sample solution, and then fill it with the sample. Record the absorbance spectrum.

-

Repeat step 5 for all the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (assuming a path length, b, of 1 cm).

-

This protocol describes the measurement of the excitation and emission spectra of this compound.

Materials and Equipment:

-

Dilute solution of this compound (e.g., 1 x 10⁻⁶ M) in the desired solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes (four-sided polished)

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Power on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected wavelength of maximum emission (λem), which can be estimated from the data in Table 1.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 300-550 nm).

-

The resulting spectrum will show the optimal excitation wavelength (λex), which typically corresponds to the absorption maximum (λmax).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to a higher wavelength (e.g., from λex + 20 nm to 750 nm).

-

The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Identify λex and λem from the spectra.

-

Calculate the Stokes shift in nanometers (λem - λabs) and in wavenumbers (1/λabs - 1/λem) x 10⁷.

-

The fluorescence quantum yield (ΦF) can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, measured under identical conditions.

-

References

Synthesis and Characterization of Novel Benzanthrone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel benzanthrone (B145504) derivatives. Benzanthrone and its analogues are a class of polycyclic aromatic compounds that have garnered significant interest due to their unique photophysical properties and diverse biological activities. This document details common synthetic methodologies, extensive characterization data, and insights into their mechanisms of action, serving as a valuable resource for professionals in the fields of medicinal chemistry, materials science, and drug development.

Synthesis of Novel Benzanthrone Derivatives

The core benzanthrone structure can be functionalized at various positions to modulate its physicochemical and biological properties. The most common modifications are substitutions at the 3- and 9-positions. This section outlines key synthetic strategies for creating novel benzanthrone derivatives.

Synthesis of 3-Substituted Benzanthrone Derivatives

A versatile starting material for many 3-substituted benzanthrones is 3-bromobenzanthrone (B182157). This intermediate allows for a variety of nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 3-Bromobenzanthrone [1]

-

Reaction Setup: In a suitable reaction vessel, create a mixture of 11.5 g of benzanthrone, 184 g of acetic acid, and 23 g of water.

-

Bromination: While stirring, add a solution of 11.2 g of bromine in 20.5 g of acetic acid dropwise to the benzanthrone mixture.

-

Heating: Heat the reaction mixture to 100°C with continuous stirring for 5.5 hours.

-

Isolation: After the reaction is complete, allow the mixture to cool, which will cause the product to precipitate. Filter the precipitated crystals and wash them thoroughly with water.

-

Purification: Dry the crude product. For further purification, recrystallize the product from a mixture of 88.3 g of chlorobenzene (B131634) and 6.3 g of methanol (B129727) to yield pure 3-bromobenzanthrone.

Once 3-bromobenzanthrone is synthesized, it can be used to introduce various functional groups. For example, amination can be achieved by reacting it with different amines.

Experimental Protocol: Synthesis of 3-Heterylamino-9-nitrobenzanthrone Derivatives [2][3]

-

Starting Material: Begin with 3-bromo-9-nitrobenzanthrone, which can be synthesized by the nitration of 3-bromobenzanthrone.[2][3]

-

Nucleophilic Substitution: In a reaction flask, dissolve the 3-bromo-9-nitrobenzanthrone in 1-methyl-2-pyrrolidone.

-

Amine Addition: Add the desired heterocyclic secondary amine to the solution.

-

Reaction Conditions: Heat the mixture. The presence of the nitro group at the 9-position facilitates the nucleophilic substitution of the bromine atom, often allowing for faster reaction times and lower temperatures compared to the non-nitrated analogue.[3]

-

Work-up and Purification: After the reaction is complete, cool the mixture and precipitate the product by adding a non-solvent. Collect the solid by filtration, wash it, and purify it using techniques such as column chromatography or recrystallization.

Synthesis of 3-Aminobenzanthrone Schiff Bases and their Reduction

3-Aminobenzanthrone is another key intermediate that can be used to synthesize a variety of derivatives, including Schiff bases (imines) and their corresponding reduced amines.

Experimental Protocol: Synthesis of Heterocyclic Schiff Bases of 3-Aminobenzanthrone [4][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-aminobenzo[de]anthracen-7-one and a slight excess of the desired heterocyclic aldehyde in toluene.

-

Catalyst: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate the condensation reaction.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired Schiff base.

Experimental Protocol: Reduction of Schiff Bases to Amines [4][5][6]

-

Dissolution: Dissolve the synthesized Schiff base (0.5 mmol) in 15-20 mL of dimethylformamide (DMF).

-